2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Acylation Reaction: The indole derivative is then acylated with 3,4,5-trimethoxyphenylacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-phenylacetamide: Lacks the trimethoxy groups, which may reduce its biological activity.
2-(1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide: Similar structure but with fewer methoxy groups, potentially altering its chemical properties and biological effects.
Uniqueness
2-(1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to the presence of three methoxy groups on the phenyl ring, which can enhance its solubility, stability, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-indol-1-yl-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H20N2O4/c1-23-16-10-14(11-17(24-2)19(16)25-3)20-18(22)12-21-9-8-13-6-4-5-7-15(13)21/h4-11H,12H2,1-3H3,(H,20,22) |
InChI Key |
PQXKDHVLVWHBDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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